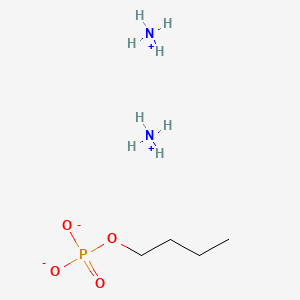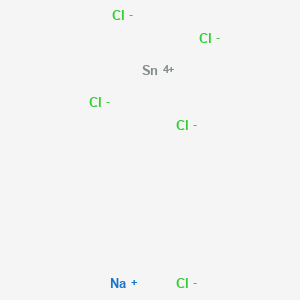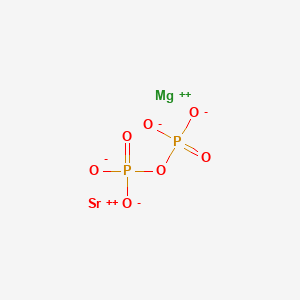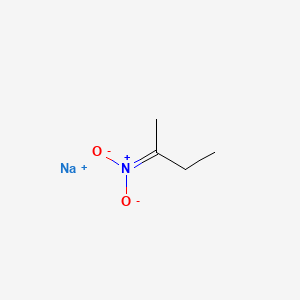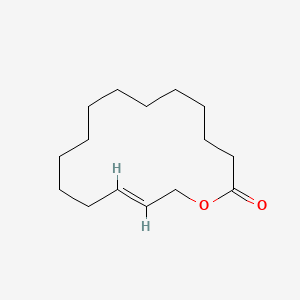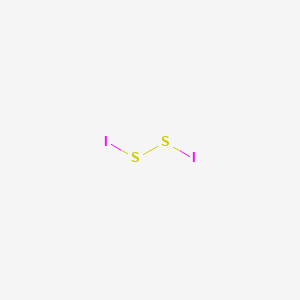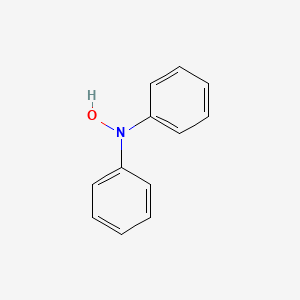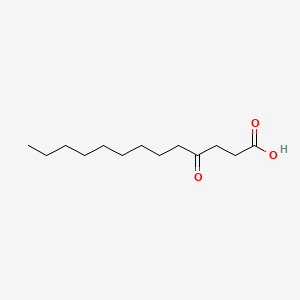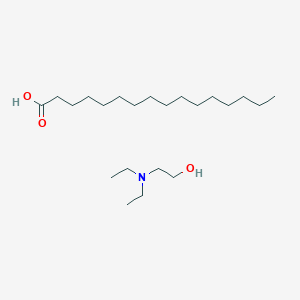
Diethyl(2-hydroxyethyl)ammonium palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(2-hydroxyethyl)ammonium palmitate is a chemical compound with the molecular formula C22H47NO3. It is a quaternary ammonium salt derived from palmitic acid and diethyl(2-hydroxyethyl)amine. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl(2-hydroxyethyl)ammonium palmitate can be synthesized through the reaction of palmitic acid with diethyl(2-hydroxyethyl)amine. The reaction typically involves the following steps:
Esterification: Palmitic acid is first esterified with ethanol to form ethyl palmitate.
Ammonolysis: Ethyl palmitate is then reacted with diethyl(2-hydroxyethyl)amine under controlled conditions to form this compound.
The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often using automated systems for monitoring and control.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(2-hydroxyethyl)ammonium palmitate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Formation of diethyl(2-oxoethyl)ammonium palmitate.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Diethyl(2-hydroxyethyl)ammonium palmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cosmetics, detergents, and personal care products.
Wirkmechanismus
The mechanism of action of diethyl(2-hydroxyethyl)ammonium palmitate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as drug delivery, where it helps in the formation of stable emulsions and micelles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium surfactant with similar properties.
Dodecylbenzenesulfonic acid: A surfactant used in detergents and cleaning agents.
Sodium dodecyl sulfate (SDS): An anionic surfactant commonly used in laboratory research.
Uniqueness
Diethyl(2-hydroxyethyl)ammonium palmitate is unique due to its specific combination of a long-chain fatty acid (palmitic acid) and a quaternary ammonium group. This combination provides it with distinct surfactant properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
93776-82-0 |
|---|---|
Molekularformel |
C22H47NO3 |
Molekulargewicht |
373.6 g/mol |
IUPAC-Name |
2-(diethylamino)ethanol;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-7(4-2)5-6-8/h2-15H2,1H3,(H,17,18);8H,3-6H2,1-2H3 |
InChI-Schlüssel |
VMLYOMOCGGLDCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCN(CC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


